Superior Synthetic Utility of 5-Iodo Moiety in Palladium-Catalyzed Cross-Couplings
The 5-iodo substituent confers a distinct advantage in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. The carbon-iodine bond is inherently weaker and more reactive, enabling more efficient oxidative addition, which is the rate-determining step in many catalytic cycles [1]. This reactivity profile allows for milder reaction conditions and can enable couplings with challenging substrates that are unreactive with bromo or chloro derivatives [2].
| Evidence Dimension | Relative Reactivity in Palladium-Catalyzed Cross-Coupling (Oxidative Addition Rate) |
|---|---|
| Target Compound Data | C-I bond dissociation energy: ~57 kcal/mol; Reactivity in Suzuki Coupling: High |
| Comparator Or Baseline | 5-Bromo-1-(4-methoxybenzyl)-1H-indazole (C-Br ~68 kcal/mol) and 5-Chloro-analog (C-Cl ~81 kcal/mol) |
| Quantified Difference | C-I bond is approximately 16-30% weaker than C-Br/C-Cl bonds, corresponding to significantly faster oxidative addition. |
| Conditions | Standard Suzuki-Miyaura cross-coupling with aryl boronic acids, Pd(0) catalyst. |
Why This Matters
For procurement, this ensures the compound is a highly versatile and efficient intermediate, potentially reducing failed reactions and accelerating library synthesis compared to its bromo/chloro counterparts.
- [1] N. Miyaura, A. Suzuki, 'Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds', Chem. Rev., 1995, 95(7), 2457-2483. View Source
- [2] A. F. Littke, G. C. Fu, 'Palladium-Catalyzed Coupling Reactions of Aryl Chlorides', Angew. Chem. Int. Ed., 2002, 41(22), 4176-4211. View Source
